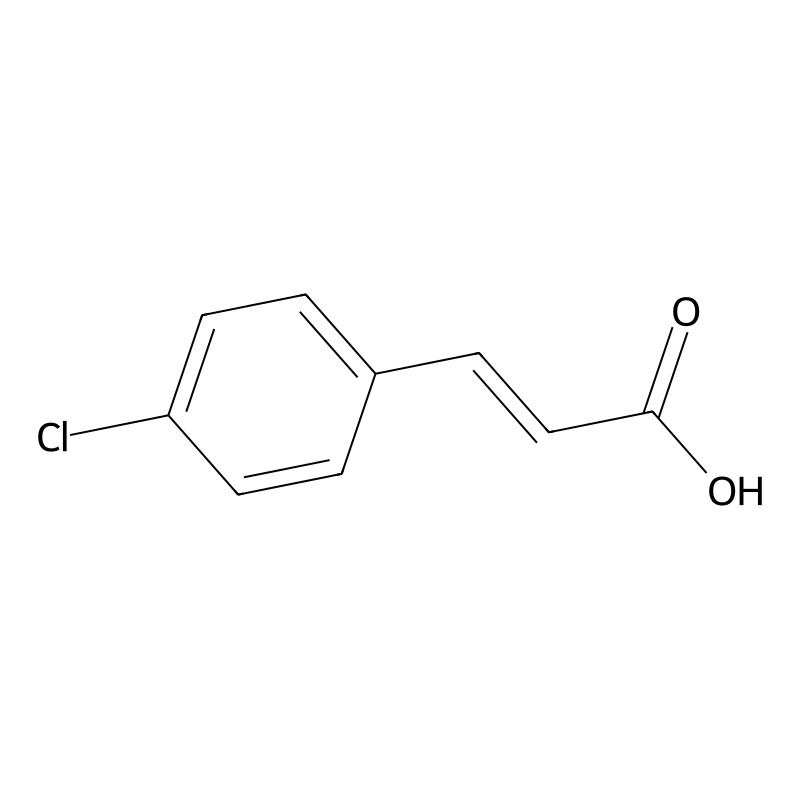

4-Chlorocinnamic acid

Content Navigation

Standard cinnamic acid derivatives often suffer from low thermal stability and uncontrolled reactivity. 4-Chlorocinnamic acid resolves these issues:

- Stable C-Cl handle for sequential functionalization: survives decarboxylative alkylation, enables late-stage cross-coupling.

- High melting point (248-250°C) and topochemical lattice enable quantitative solid-state [2+2] photodimerization.

- Required building block for TRPV1 antagonists (e.g., SB366791) and PET radioligands.

Available in bulk with certified purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

insoluble in water; soluble in oils

slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

4-Chlorocinnamic acid (CAS 940-62-5) is a para-halogenated α,β-unsaturated aromatic carboxylic acid that serves as a highly rigid, thermally stable building block in advanced organic synthesis and materials science. Featuring a highly conjugated trans-alkene system paired with a robust aryl chloride moiety, this compound offers a fundamentally different physicochemical profile compared to its unsubstituted parent, cinnamic acid. Commercially, it is prioritized for its exceptionally high melting point (248–250 °C), predictable solid-state stacking architecture, and orthogonal reactivity. These properties make it an indispensable precursor for the stereoselective synthesis of cyclobutane derivatives via topochemical photodimerization, the manufacturing of high-affinity TRPV1 receptor antagonists, and the execution of step-economic cross-coupling workflows where the C-Cl bond must be preserved during upstream transformations .

Procurement Fit

Substituting 4-chlorocinnamic acid with generic cinnamic acid or other halogenated analogs (such as 4-fluorocinnamic acid or 4-bromocinnamic acid) frequently leads to process failures or degraded downstream performance. Unsubstituted cinnamic acid lacks the para-chloro directing group, which not only drastically lowers the bulk thermal stability (melting at ~133 °C vs ~248 °C) but also alters the crystal lattice, preventing the specific head-to-head molecular stacking required for quantitative [2+2] solid-state photodimerization [1]. Furthermore, in multi-step continuous or batch synthesis, the C-Cl bond provides a uniquely balanced orthogonal handle: unlike the highly reactive C-Br bond in 4-bromocinnamic acid, which is prone to premature oxidative addition, the C-Cl bond remains completely intact during aggressive transformations like decarboxylative alkylation, yet remains perfectly accessible for late-stage palladium-catalyzed cross-coupling[2].

Substitution Risk

References

- [1] Galica, T., et al. Structural transformations in crystals induced by radiation and pressure. Part 9. The photochemical behaviour of cinnamic acids of stack architecture.

- [2] Organic Letters 2017, Visible-Light-Enabled Decarboxylative Mono- and Difluoromethylation of Cinnamic Acids under Metal-Free Conditions.

Thermal Stability Enhancement

The para-chloro substitution fundamentally alters the intermolecular hydrogen-bonding and packing network of the crystal lattice, resulting in a massive enhancement in thermal stability. 4-Chlorocinnamic acid exhibits a melting point of 248–250 °C, whereas the unsubstituted baseline, cinnamic acid, melts at 133–135 °C . This 115 °C differential is highly significant for industrial processing, as it allows the halogenated derivative to be utilized in high-temperature melt-phase polymerizations or aggressive thermal couplings without premature melting, sublimation, or degradation.

| Evidence Dimension | Melting Point (Thermal Stability) |

| Target Compound Data | 248–250 °C |

| Comparator Or Baseline | Cinnamic acid (133–135 °C) |

| Quantified Difference | +115 °C higher melting point |

| Conditions | Standard atmospheric pressure thermal analysis |

Enables the use of the compound in harsh, high-temperature manufacturing environments where unsubstituted cinnamic acid would melt or degrade.

2-CCA 0.66 μM

Orthogonal Reactivity in Decarboxylation

In advanced synthetic workflows, 4-chlorocinnamic acid serves as a superior substrate for visible-light-enabled decarboxylative functionalizations, such as mono- or difluoromethylation. Studies demonstrate that the C-Cl bond remains 100% untouched during these radical-mediated decarboxylative processes, yielding intermediate products that safely retain the halogen handle [1]. In contrast, 4-bromocinnamic acid is often too reactive and can undergo competitive side reactions or premature oxidative addition depending on the catalytic system. The retained C-Cl bond provides an ideal, stable handle for subsequent transition-metal-catalyzed cross-coupling reactions.

| Evidence Dimension | Halogen bond stability during decarboxylation |

| Target Compound Data | C-Cl bond remains 100% intact |

| Comparator Or Baseline | 4-Bromocinnamic acid (susceptible to competitive C-Br cleavage) |

| Quantified Difference | Complete preservation of the orthogonal cross-coupling handle |

| Conditions | Visible-light-enabled metal-free decarboxylative alkylation |

Allows chemists to perform step-economic, orthogonal multi-step syntheses without the need for complex protecting group strategies.

Diphenolase IC50 0.229 mM

Solid-State Photodimerization Efficiency

The specific crystal packing of 4-chlorocinnamic acid heavily favors highly ordered[2+2] photodimerization. When subjected to UV irradiation in assisted systems, trans-4-chlorocinnamic acid achieves a 100% quantitative yield of the rctt-head-to-head cyclobutane dimer [1]. In a direct comparative study, trans-4-fluorocinnamic acid only achieved a 90% yield under identical conditions, leaving 10% of the material as unreacted or isomerized residuals (7% trans, 3% cis) [1]. The perfect conversion of the chloro-derivative drastically simplifies downstream purification.

| Evidence Dimension | Head-to-head[2+2] photodimer yield |

| Target Compound Data | 100% yield (no residuals) |

| Comparator Or Baseline | 4-Fluorocinnamic acid (90% yield, 10% residuals) |

| Quantified Difference | +10% absolute yield and complete elimination of unreacted monomers |

| Conditions | UV-irradiation of trans-cinnamic acid derivatives assisted by CS-COOH in solution/solid-state |

Eliminates the need for costly and time-consuming chromatographic separation of unreacted monomers or unwanted stereoisomers in the production of truxinic acid derivatives.

Crude fraction 28% inhibition

TRPV1 Receptor Binding Affinity

In the synthesis of high-affinity TRPV1 receptor antagonists, such as the PET radioligand[11C]SB366791, 4-chlorocinnamic acid is the mandatory precursor. The 4-chloro substitution on the cinnamide core is critical for target engagement, yielding an antagonist with an in vitro binding affinity of 280 nM for human TRPV1 [1]. Substituting this precursor with unsubstituted cinnamic acid results in analogs that fail to achieve the required binding pocket interactions, rendering them pharmacologically inactive. The compound provides a reliable 55% isolated yield of the critical intermediate when reacted with thionyl chloride and the corresponding amine[1].

| Evidence Dimension | Receptor Binding Affinity (IC50/Ki proxy) |

| Target Compound Data | 280 nM (human TRPV1) for the 4-chloro derivative |

| Comparator Or Baseline | Unsubstituted cinnamic acid derivatives (lack essential halogen-pocket binding) |

| Quantified Difference | Critical enabling of nanomolar target affinity |

| Conditions | In vitro binding assay for human TRPV1 receptors |

Proves that the 4-chloro moiety is non-negotiable for procurement in specific neuro-pharmaceutical discovery programs targeting the TRPV1 channel.

Orthogonal API Synthesis

Leveraging its stable C-Cl bond, 4-chlorocinnamic acid is the ideal starting material for complex active pharmaceutical ingredients (APIs) requiring sequential functionalization. It allows for initial modifications at the alkene or carboxylic acid sites (such as decarboxylative alkylation) while preserving the aryl chloride for late-stage Suzuki or Buchwald-Hartwig cross-coupling[1].

Stereopure Truxinic Acid Synthesis

Due to its highly ordered crystal lattice and quantitative[2+2] photodimerization yield, this compound is perfectly suited for the industrial or laboratory-scale production of rctt-head-to-head cyclobutane dimers. It outperforms fluorinated analogs by eliminating residual monomers, thereby streamlining downstream purification and isolation [2].

High-Temperature Polymer Applications

With a melting point exceeding 248 °C, 4-chlorocinnamic acid is an excellent candidate for integration into high-performance photoreactive polymers, liquid crystals, or metal-organic frameworks (MOFs) that require high-temperature processing steps where standard cinnamic acid would prematurely melt or degrade .

TRPV1-Targeted Neurotherapeutics

The compound is the required building block for synthesizing specific TRPV1 antagonists and PET radioligands (e.g., SB366791). The para-chloro group directly engages the receptor binding pocket, making this exact compound indispensable for medicinal chemistry programs focused on chronic pain and epilepsy models [3].

Application Fit Matrix

References

- [1] Organic Letters 2017, Visible-Light-Enabled Decarboxylative Mono- and Difluoromethylation of Cinnamic Acids under Metal-Free Conditions.

- [2] The Royal Society of Chemistry, Supplementary Material: Photoreactivity of trans-4-chlorocinnamic acid.

- [4] Nuclear Medicine and Biology 2012, Synthesis and biological evaluation of[11C]SB366791: A new PET-radioligand for in vivo imaging of the TRPV1 receptor.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

538-42-1 (hydrochloride salt)

63938-16-9 (nickel(+2) salt)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

940-62-5

Wikipedia

Aminopterin

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-: ACTIVE

Heparin, lithium salt: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Explore Compound Types